molecular formula C18H24NP B1337406 (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine CAS No. 286454-86-2

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Cat. No.: B1337406
CAS No.: 286454-86-2
M. Wt: 285.4 g/mol
InChI Key: SGBNMEAXYLJQRV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.

Scientific Research Applications

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions to produce optically active compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of chiral drugs, where the enantioselectivity of the compound is crucial for the desired therapeutic effect.

    Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is required.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine typically involves the reaction of a suitable amine precursor with diphenylphosphine. One common method involves the use of (S)-3,3-dimethylbutan-2-amine as the starting material, which is then reacted with diphenylphosphine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.

    Bis(diphenylphosphino)methane: Another phosphine ligand with different steric and electronic properties.

    Triphenylphosphine: A commonly used phosphine ligand with three phenyl groups.

Uniqueness

(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is unique due to its chiral nature, which allows it to facilitate enantioselective reactions. Its specific steric and electronic properties make it particularly effective in certain catalytic processes, distinguishing it from other phosphine ligands.

Properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBNMEAXYLJQRV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444139
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286454-86-2
Record name (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286454-86-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 2
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 4
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 5
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Reactant of Route 6
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.